3-(4-Acetylamino-benzenesulfonyl)-propionic acid
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Overview
Description
“3-(4-Acetylamino-benzenesulfonyl)-propionic acid” seems to be a complex organic compound. It likely contains an acetylamino group (NHCOCH3) and a benzenesulfonyl group (C6H5SO2) attached to a propionic acid backbone (CH3CH2COOH) .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The acetylamino and benzenesulfonyl groups would likely contribute to the overall polarity of the molecule .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The acetylamino and benzenesulfonyl groups could act as sites for nucleophilic or electrophilic attack .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the acetylamino and benzenesulfonyl groups could increase its polarity and potentially its solubility in polar solvents .
Scientific Research Applications
Proteomics Research
3-(4-Acetylamino-benzenesulfonyl)-propionic acid: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used for protein labeling and modification, aiding in the identification and quantification of proteins in complex biological samples. It can also serve as a building block for synthesizing more complex molecules that interact with proteins for therapeutic purposes .
Mechanism of Action
Target of Action
Compounds with similar structures, such as polysubstituted benzenes, are known to interact with various biological targets . The specific targets and their roles would depend on the exact structure and functional groups of the compound.
Mode of Action
Based on its structural similarity to other benzenesulfonyl compounds, it may interact with its targets through electrophilic aromatic substitution . This involves the compound acting as an electrophile, attacking an electron-rich aromatic ring on the target molecule, leading to a substitution reaction .
Biochemical Pathways
Benzenesulfonyl compounds are often involved in various biochemical reactions, including those in the synthesis of other complex organic compounds . The downstream effects would depend on the specific targets and pathways involved.
Future Directions
properties
IUPAC Name |
3-(4-acetamidophenyl)sulfonylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-8(13)12-9-2-4-10(5-3-9)18(16,17)7-6-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZRFPJQOHWDNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389051 |
Source
|
Record name | 3-(4-Acetylamino-benzenesulfonyl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
300670-60-4 |
Source
|
Record name | 3-[[4-(Acetylamino)phenyl]sulfonyl]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300670-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Acetylamino-benzenesulfonyl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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